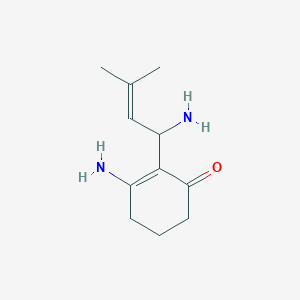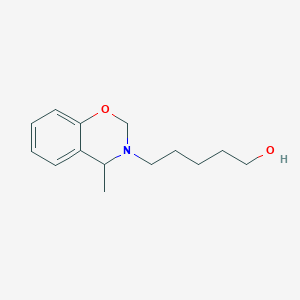
1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-1,2,4-triazole is a chemical compound known for its unique structure and properties It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the cyclization of hydrazine derivatives with suitable carbonyl compounds. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product formation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The presence of the trifluoromethyl group allows for nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the type of reaction and the specific conditions employed.
Scientific Research Applications
1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-1,2,4-triazole has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The compound may inhibit or activate certain enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-1,2,4-triazole can be compared with other triazole derivatives, such as:
1-Methyl-5-phenyl-1H-1,2,4-triazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole: Lacks the phenyl group, affecting its overall stability and applications.
Properties
CAS No. |
915303-70-7 |
|---|---|
Molecular Formula |
C10H8F3N3 |
Molecular Weight |
227.19 g/mol |
IUPAC Name |
1-methyl-5-phenyl-3-(trifluoromethyl)-1,2,4-triazole |
InChI |
InChI=1S/C10H8F3N3/c1-16-8(7-5-3-2-4-6-7)14-9(15-16)10(11,12)13/h2-6H,1H3 |
InChI Key |
AWTXXAXKWRMWJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-{Phenyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12610884.png)

![8-Methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B12610898.png)
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)piperidin-2-one](/img/structure/B12610905.png)

![2-[(1-Benzothiophen-3-yl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one](/img/structure/B12610923.png)
![[3,5-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxymethyl]-6-methyl-4-methylsulfanylphenyl] phosphite](/img/structure/B12610930.png)
![(2S)-3-[4-{2,6-Difluoro-4-[(5R)-5-{[(1,2-oxazol-3-yl)oxy]methyl}-2-oxo-1,3-oxazolidin-3-yl]phenyl}-3,6-dihydropyridin-1(2H)-yl]-2-hydroxy-3-oxopropyl acetate](/img/structure/B12610938.png)

![1-{2-[(1S)-1-Aminoethyl]-1,3-oxazole-4-carbonyl}-L-prolyl-L-isoleucine](/img/structure/B12610944.png)
![5,5'-Bis{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-2,2'-bipyrazine](/img/structure/B12610952.png)
![4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl-](/img/structure/B12610964.png)
